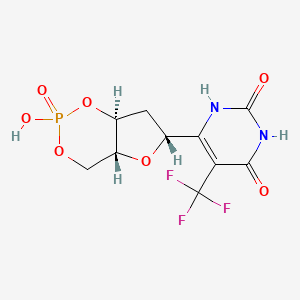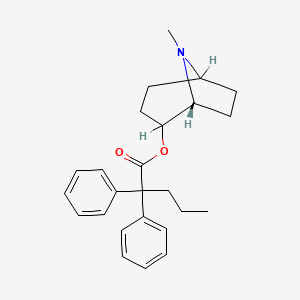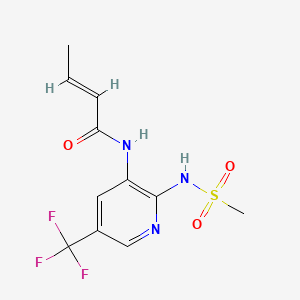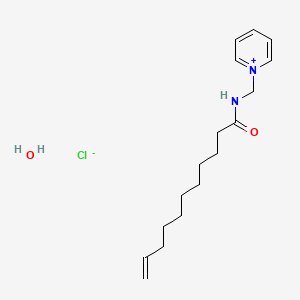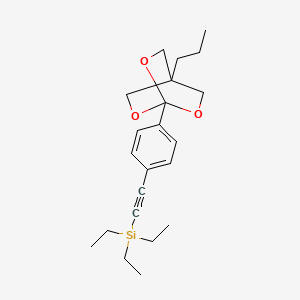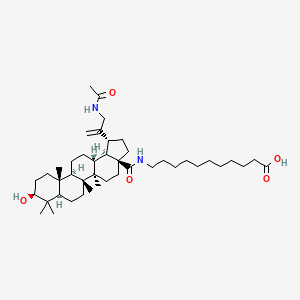
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its xanthine core, which is modified with a dimethoxystyryl group, a methyl group, and two propyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthine Core: The xanthine core can be synthesized through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Dimethoxystyryl Group: The dimethoxystyryl group can be introduced via a Heck reaction, where a suitable styrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Addition of Methyl and Propyl Groups: The methyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides with strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
科学的研究の応用
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor signaling pathways by binding to receptor sites.
類似化合物との比較
Similar Compounds
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine: An isomer with a different configuration around the double bond.
8-(3,4-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the methyl group at the 7-position.
7-Methyl-1,3-dipropylxanthine: Lacks the dimethoxystyryl group.
Uniqueness
(Z)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to the presence of both the dimethoxystyryl group and the specific (Z)-configuration, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
151539-40-1 |
|---|---|
分子式 |
C22H28N4O4 |
分子量 |
412.5 g/mol |
IUPAC名 |
8-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9- |
InChIキー |
UQGGPCQNHJCOPS-LUAWRHEFSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C\C3=CC(=C(C=C3)OC)OC)C |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






